molecular formula C17H17FN6 B6446886 7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline CAS No. 2549054-47-7

7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline

Cat. No.: B6446886
CAS No.: 2549054-47-7
M. Wt: 324.4 g/mol
InChI Key: TZNHXPCFYCHWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline is a synthetic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of 7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluoro group: This step involves the fluorination of the quinazoline core using suitable fluorinating agents.

    Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Incorporation of the pyrimidinyl group: This step involves the coupling of the pyrimidinyl group to the piperazine ring.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or it may interact with cellular receptors involved in cancer cell proliferation .

Comparison with Similar Compounds

7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6/c1-12-4-5-19-17(22-12)24-8-6-23(7-9-24)16-14-3-2-13(18)10-15(14)20-11-21-16/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNHXPCFYCHWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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